A Comprehensive Technical Guide to 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS No. 1190320-05-8)
A Comprehensive Technical Guide to 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS No. 1190320-05-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Scaffold
4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 4-fluoro-3-iodo-7-azaindole, is a halogenated heterocyclic compound of significant interest in medicinal chemistry. Its Chemical Abstracts Service (CAS) number is 1190320-05-8 . The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of indole, is a privileged scaffold in numerous biologically active molecules due to its ability to form key hydrogen bonding interactions with various protein targets. The strategic placement of a fluorine atom at the 4-position and an iodine atom at the 3-position provides medicinal chemists with a versatile building block for the synthesis of complex molecules, particularly kinase inhibitors.
The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the iodine atom serves as a convenient handle for further functionalization through various cross-coupling reactions. This guide provides an in-depth overview of the synthesis, properties, and applications of this important synthetic intermediate.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1190320-05-8 | [1], [2] |
| Molecular Formula | C₇H₄FIN₂ | [1] |
| Molecular Weight | 262.02 g/mol | [2] |
| Appearance | Likely a solid | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | Inferred from general properties of similar heterocyclic compounds. |
Synthetic Rationale and Detailed Protocol
The synthesis of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a multi-step process that hinges on the initial preparation of the 4-fluoro-7-azaindole core, followed by a regioselective iodination.
Part 1: Synthesis of the Precursor: 4-Fluoro-1H-pyrrolo[2,3-b]pyridine
There are two primary routes for the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, starting from 1H-pyrrolo[2,3-b]pyridine N-oxide.[3][4]
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Balz-Schiemann Reaction: This classic method involves the formation of a diazonium tetrafluoroborate salt from a corresponding amine, which then undergoes thermal decomposition to yield the fluoroaromatic compound.[3] While effective, this route can be challenging to scale up due to the potentially hazardous nature of diazonium intermediates.
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Lithium-Halogen Exchange: This is often the preferred method for larger scale synthesis as it can provide higher yields and avoids the use of diazonium salts.[3] The process involves the protection of the pyrrole nitrogen, followed by a lithium-halogen exchange on a bromo-substituted precursor at low temperatures, and subsequent quenching with an electrophilic fluorine source.[3]
Experimental Workflow: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine via Lithium-Halogen Exchange
Caption: Synthetic workflow for 4-fluoro-1H-pyrrolo[2,3-b]pyridine.
Part 2: Regioselective Iodination
With the 4-fluoro-7-azaindole precursor in hand, the next critical step is the regioselective introduction of an iodine atom at the C3 position of the pyrrole ring. The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most nucleophilic.
A common and effective reagent for this transformation is N-iodosuccinimide (NIS) .[5][6][7] This reagent is a mild and efficient source of electrophilic iodine.[7]
Experimental Protocol: Synthesis of 4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Dissolution: In a round-bottom flask, dissolve 4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
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Addition of Iodinating Agent: Add N-iodosuccinimide (NIS) (1.0-1.2 equivalents) to the solution at room temperature. The reaction is typically carried out in the dark to prevent radical side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine.
Logical Relationship of Synthesis
Caption: Logical flow of the synthesis of the target molecule.
Applications in Drug Discovery: A Key Intermediate for Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.
Specifically, derivatives of this scaffold have shown potent inhibitory activity against Janus kinases (JAKs).[8][9][10] JAK inhibitors are a class of drugs used to treat inflammatory conditions such as rheumatoid arthritis. The introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring has been shown to significantly increase JAK3 inhibitory activity.[8]
4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a strategically designed intermediate for the synthesis of such potent and selective kinase inhibitors. The iodine at the C3 position allows for the introduction of various substituents through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the exploration of the chemical space around this core and the optimization of structure-activity relationships (SAR). The fluorine at the C4 position can contribute to improved potency and pharmacokinetic properties of the final drug candidate.
While specific patents explicitly citing the use of 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine were not identified in the immediate search, the extensive patent literature on pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors strongly suggests its utility as a key building block in this field.[11][12][13]
Conclusion
4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a valuable and versatile intermediate for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. Its synthesis, though multi-stepped, relies on well-established and scalable chemical transformations. The strategic placement of both a fluorine and an iodine atom on the 7-azaindole core provides a powerful platform for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage this important building block in their synthetic endeavors.
References
-
Carl, T., L'Heureux, A., Bhide, R. S., & Ruel, R. (2003). Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Organic Letters, 5(21), 3843–3845. Available from: [Link]
-
Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. American Chemical Society. (2003). Available from: [Link]
-
Concise and Efficient Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine. Sci-Hub. Available from: [Link]
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. (2021). Available from: [Link]
-
Direct iodination of the 1-arylated 7-azaindoles. ResearchGate. Available from: [Link]
-
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. Semantic Scholar. Available from: [Link]
- Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors. Google Patents.
-
N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available from: [Link]
-
N-Iodosuccinimide. Wikipedia. Available from: [Link]
-
Iodination Using N-Iodosuccinimide (NIS). Common Organic Chemistry. Available from: [Link]
-
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. The Journal of Organic Chemistry. (2024). Available from: [Link]
-
Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. Available from: [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals. (2022). Available from: [Link]
-
Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. The Journal of Organic Chemistry. (2015). Available from: [Link]
-
Kinnate Biopharma Inc Files Patent for MEK Kinase Inhibitors. Pharmaceutical Technology. (2024). Available from: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. (2024). Available from: [Link]
-
Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Scientific Reports. (2021). Available from: [Link]
-
Patents In BindingDB. BindingDB. Available from: [Link]
- Pyrrolo (2,3-b)pyridine derivatives as protein kinase inhibitors. Google Patents.
-
Iodination of 7-azaindole and pyrrole. ResearchGate. Available from: [Link]
-
Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis. RSC Advances. (2023). Available from: [Link]
-
Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors. ResearchGate. Available from: [Link]
- Intermediates of JAK inhibitors and preparation methods thereof. Google Patents.
Sources
- 1. 1190320-05-8|4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 2. 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine - CAS:1190320-05-8 - 阿镁生物 [amaybio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 7. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 8. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EP2395004A3 - Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SI2395004T1 - Pyrrolo (2,3-b)pyridine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]




